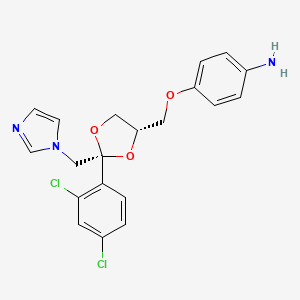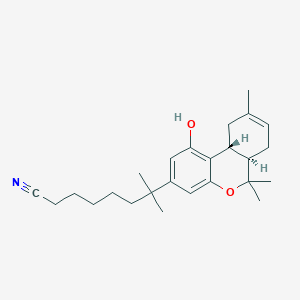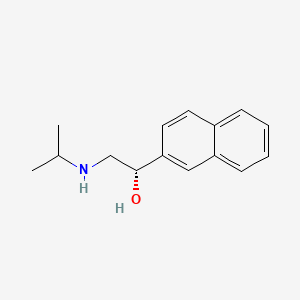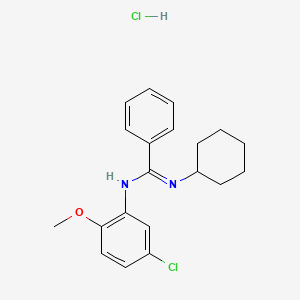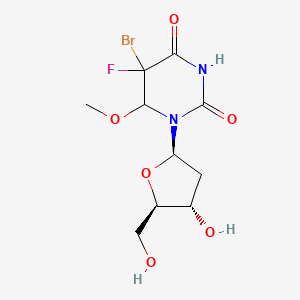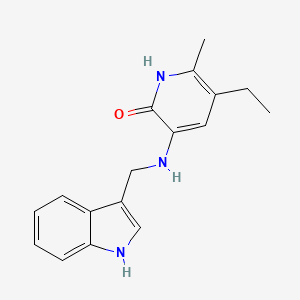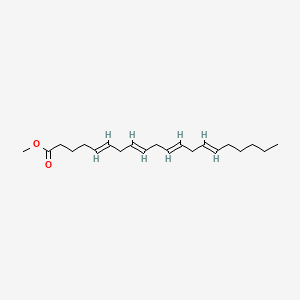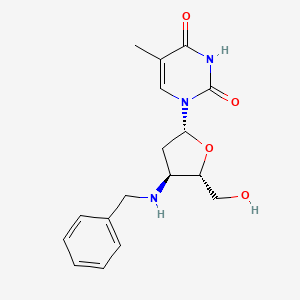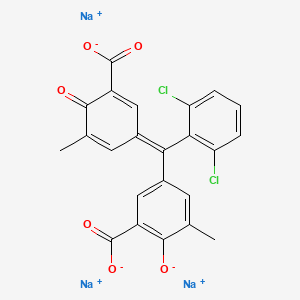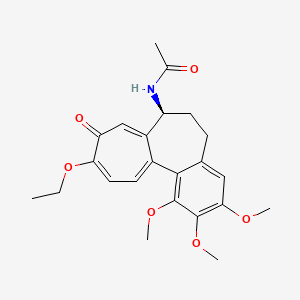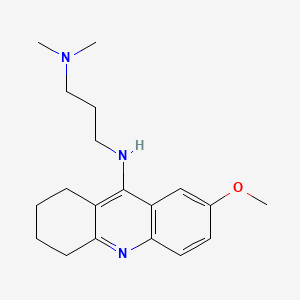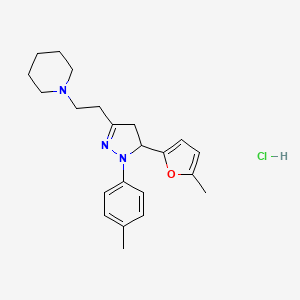
Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Condensation Reaction: The initial step involves the condensation of 5-methyl-2-furyl ketone with p-tolyl hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazoline ring.
Substitution: The pyrazoline is then reacted with 2-(piperidino)ethyl chloride to introduce the piperidinoethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Pyrazole derivatives.
Reduction Products: Modified pyrazoline derivatives.
Substitution Products: Various substituted pyrazolines.
Scientific Research Applications
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Material Science: Used in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Antioxidant Activity: Studied for its antioxidant properties.
Medicine
Pharmacology: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Used in the development of agrochemicals.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits specific enzymes involved in biological pathways.
Receptor Binding: Binds to specific receptors to exert its effects.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
- 5-(5-Methyl-2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
Uniqueness
- Structural Features : The presence of the 5-methyl-2-furyl group and the piperidinoethyl group makes it unique.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds.
Properties
CAS No. |
102129-34-0 |
|---|---|
Molecular Formula |
C22H30ClN3O |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-[2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N3O.ClH/c1-17-6-9-20(10-7-17)25-21(22-11-8-18(2)26-22)16-19(23-25)12-15-24-13-4-3-5-14-24;/h6-11,21H,3-5,12-16H2,1-2H3;1H |
InChI Key |
NEPDVNFEPQJAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=C(O4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


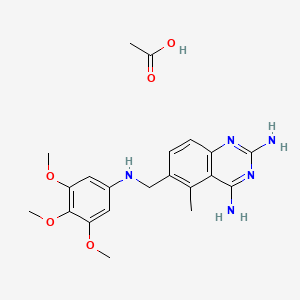
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
